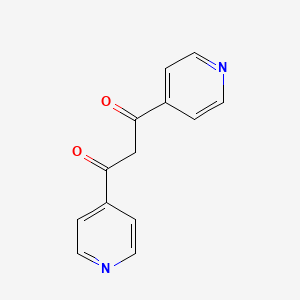

1,3-Propanedione, 1,3-di-4-pyridinyl-

説明

Pyridyl diketones represent a significant class of organic ligands in the field of coordination chemistry. The presence of both a β-diketone group and pyridyl nitrogen atoms provides multiple coordination sites, enabling these molecules to act as versatile building blocks for supramolecular structures. The β-diketone portion can exist in keto-enol tautomeric forms, with the enol form being stabilized by intramolecular hydrogen bonding. researchgate.netfrontiersin.orgmissouri.edu Upon deprotonation, the enolate oxygen atoms can chelate to a metal center, forming a stable six-membered ring. Simultaneously, the pyridyl nitrogen atoms can coordinate to adjacent metal ions, acting as bridging units to construct higher-dimensional networks such as coordination polymers and metal-organic frameworks (MOFs). rsc.org

The electronic properties of pyridyl diketones, including their potential for luminescence, are also a key area of research. The pyridyl groups can influence the photophysical properties of the resulting metal complexes. researchgate.netresearchgate.net The specific isomerism of the pyridyl group (2-, 3-, or 4-pyridyl) significantly impacts the geometry and dimensionality of the resulting coordination compounds.

The compound 1,3-Propanedione, 1,3-di-4-pyridinyl- is of particular interest due to the para-position of the nitrogen atom in its two pyridyl rings. This specific orientation predisposes the ligand to act as a linear "strut" or "pillar" in the construction of coordination polymers and MOFs. When coordinated with metal ions or clusters, it can bridge between them to form extended one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. researchgate.netnih.gov

The β-diketone moiety offers a chelating site for metal ions, while the 4-pyridyl groups can extend in opposite directions to link to other metal centers. This dual functionality allows for the rational design and synthesis of materials with predictable topologies and potential applications in areas such as catalysis, gas storage, and sensing. The inherent luminescent properties of pyridyl-containing ligands also make 1,3-Propanedione, 1,3-di-4-pyridinyl- a promising candidate for the development of photoactive materials. researchgate.netrsc.org

A closely related isomer, 1,3-di(pyridin-2-yl)propane-1,3-dione, has been synthesized and its coordination chemistry with cadmium(II) and copper(II) has been explored. researchgate.netresearchgate.net In its cadmium complex, the ligand facilitates the formation of a rod-shaped polynuclear chain that exhibits luminescence. researchgate.netresearchgate.net This suggests that 1,3-Propanedione, 1,3-di-4-pyridinyl- is also likely to form luminescent coordination polymers.

The unique structural and electronic features of 1,3-Propanedione, 1,3-di-4-pyridinyl- position it as a valuable component in several advanced research domains:

Metal-Organic Frameworks (MOFs): As a bifunctional linker, this compound is well-suited for the construction of porous MOFs. The defined length and linear geometry of the ligand can be exploited to control the pore size and dimensionality of the resulting framework. These materials are investigated for applications in gas separation and storage, catalysis, and as sensors. researchgate.netnih.govresearchgate.net

Luminescent Materials: The combination of the pyridyl rings and the diketone functionality suggests that coordination complexes of this ligand could exhibit interesting photophysical properties. Research in this area focuses on developing new materials for applications in chemical sensing, bio-imaging, and solid-state lighting. researchgate.netrsc.orgnih.gov Lanthanide complexes with β-diketone ligands, for example, are known for their characteristic sharp emission bands.

Coordination Polymers: The ability of 1,3-Propanedione, 1,3-di-4-pyridinyl- to bridge metal centers makes it an excellent candidate for the synthesis of coordination polymers with diverse topologies. These materials can exhibit a range of interesting properties, including magnetic, catalytic, and guest-responsive behaviors. rsc.orgnih.gov

Structure

3D Structure

特性

IUPAC Name |

1,3-dipyridin-4-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRYQPHPFFLECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Reactivity of 1,3 Propanedione, 1,3 Di 4 Pyridinyl

Mechanistic Insights into Diketone Formation via Condensation Reactions

The primary method for the synthesis of 1,3-diketones, including 1,3-Propanedione, 1,3-di-4-pyridinyl-, is the Claisen condensation. mdpi.comresearchgate.netwikipedia.orgresearchgate.net This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base. researchgate.net

For the synthesis of 1,3-Propanedione, 1,3-di-4-pyridinyl-, a crossed Claisen condensation is employed. This typically involves the reaction of a pyridyl ketone, such as 4-acetylpyridine, with a pyridyl ester, like ethyl isonicotinate, in the presence of a strong base. The mechanism proceeds through the following key steps:

Enolate Formation: A strong base, such as sodium ethoxide or sodium amide, removes an α-proton from the ketone (4-acetylpyridine) to form a resonance-stabilized enolate ion. mdpi.comresearchgate.net The acidity of this proton is crucial for the reaction to proceed.

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (ethyl isonicotinate). This results in the formation of a tetrahedral intermediate. researchgate.net

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxy group (ethoxide) from the ester. researchgate.net This step is a nucleophilic acyl substitution.

Deprotonation of the Diketone: The resulting β-diketone has a highly acidic proton on the central methylene (B1212753) group, which is readily deprotonated by the alkoxide base generated in the previous step. This deprotonation is a thermodynamically favorable step and drives the reaction to completion. researchgate.net

Protonation: The final product, 1,3-Propanedione, 1,3-di-4-pyridinyl-, is obtained after an acidic workup to neutralize the enolate. mdpi.com

The choice of base is critical in the Claisen condensation. It must be strong enough to deprotonate the ketone but should not participate in competing nucleophilic substitution or addition reactions with the ester carbonyl. mdpi.com For this reason, the sodium alkoxide corresponding to the alcohol of the ester is often used. mdpi.com

Sequential Synthesis Strategies for Functionalized Derivatives

The functionalization of the 1,3-Propanedione, 1,3-di-4-pyridinyl- scaffold can be achieved through sequential synthetic strategies. These strategies can target either the pyridine (B92270) rings or the central methylene bridge of the diketone moiety.

One approach involves the dearomatization of the pyridine ring to create activated intermediates that can undergo electrophilic substitution, followed by rearomatization. nih.gov This allows for the introduction of functional groups at positions that are not easily accessible through direct electrophilic aromatic substitution on the electron-deficient pyridine ring.

Another strategy focuses on the functionalization of the pyridine rings prior to the Claisen condensation. For instance, substituted 4-acetylpyridines or ethyl isonicotinates can be used as starting materials to introduce functionalities such as halogens, alkyl, or aryl groups onto the pyridine rings of the final diketone product. acs.org

Furthermore, the nitrogen atom of the pyridine ring offers a site for functionalization. Quaternization of the pyridine nitrogen with alkyl halides can be performed to modify the electronic properties of the molecule and introduce further reactivity. nih.gov

Exploration of Chemical Transformations and Derivatization Routes

The presence of the 1,3-dicarbonyl moiety makes 1,3-Propanedione, 1,3-di-4-pyridinyl- a versatile precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. The reactive methylene group between the two carbonyls is also a key site for chemical transformations.

Knoevenagel Condensation: The active methylene group of 1,3-Propanedione, 1,3-di-4-pyridinyl- can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgnih.gov This reaction, typically catalyzed by a weak base, involves a nucleophilic addition of the diketone to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

Synthesis of Heterocycles:

Pyrazoles: Reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoles. The two carbonyl groups of the diketone react with the two nitrogen atoms of hydrazine in a cyclocondensation reaction to form the five-membered pyrazole (B372694) ring. nih.govresearchgate.net

Pyrimidines: Condensation with urea, thiourea, or amidines provides access to pyrimidine (B1678525) derivatives. researchgate.netbu.edu.eg This reaction involves the formation of a six-membered ring containing two nitrogen atoms.

Isoxazoles: The reaction with hydroxylamine (B1172632) hydrochloride results in the formation of isoxazoles. mdpi.comresearchgate.netnih.gov The diketone reacts with hydroxylamine to form an oxime intermediate, which then undergoes cyclization to yield the isoxazole (B147169) ring.

The following table summarizes some of the key chemical transformations of 1,3-diketones, which are applicable to 1,3-Propanedione, 1,3-di-4-pyridinyl-.

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Aldehydes/Ketones, weak base | α,β-Unsaturated Ketones |

| Pyrazole Synthesis | Hydrazine derivatives | Pyrazoles |

| Pyrimidine Synthesis | Urea, Thiourea, Amidines | Pyrimidines |

| Isoxazole Synthesis | Hydroxylamine hydrochloride | Isoxazoles |

These transformations highlight the utility of 1,3-Propanedione, 1,3-di-4-pyridinyl- as a scaffold for the synthesis of a diverse range of more complex molecules with potential applications in various fields of chemistry.

Coordination Chemistry and Metal Complexation of 1,3 Propanedione, 1,3 Di 4 Pyridinyl

Principles of Metal-Ligand Chelation

The chelation of 1,3-Propanedione, 1,3-di-4-pyridinyl- to metal ions is governed by the principles of coordination chemistry, where the ligand donates electron pairs to a central metal atom to form coordinate bonds. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows for selective coordination with a variety of metal ions based on the Hard and Soft Acids and Bases (HSAB) theory.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with ligands containing nitrogen and oxygen donor atoms. nih.govmdpi.com In the case of 1,3-Propanedione, 1,3-di-4-pyridinyl-, coordination with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) can occur through two primary modes. nih.govresearchgate.net

Firstly, the deprotonated enolic form of the β-diketone moiety acts as a bidentate chelating ligand, coordinating to the metal ion through its two oxygen atoms to form a stable six-membered ring. This is a classic coordination mode for β-diketones. Secondly, the nitrogen atoms of the two 4-pyridyl groups can coordinate to adjacent metal centers, acting as bridging ligands to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.net The resulting structure is highly dependent on the metal ion's preferred coordination geometry, the reaction conditions, and the presence of counter-anions or solvent molecules. For instance, metals preferring octahedral geometry might coordinate to two bidentate diketonate ligands and two pyridyl nitrogen atoms from adjacent ligands.

Interactive Table: Expected Coordination Geometries with Transition Metals

| Metal Ion | Typical Coordination Number | Expected Geometry with 1,3-di-4-pyridinyl-1,3-propanedione |

| Co(II) | 4, 6 | Tetrahedral or Octahedral researchgate.net |

| Ni(II) | 4, 6 | Square Planar or Octahedral researchgate.netjscimedcentral.com |

| Cu(II) | 4, 6 | Square Planar or Distorted Octahedral nih.gov |

| Zn(II) | 4 | Tetrahedral researchgate.net |

Lanthanide ions are classified as hard acids and thus exhibit a strong preference for hard donor atoms like oxygen. nih.govrsc.org Consequently, they are expected to coordinate primarily with the β-diketonate portion of the 1,3-Propanedione, 1,3-di-4-pyridinyl- ligand. The coordination of β-diketonates to lanthanide ions is a well-established method for creating luminescent materials, as the ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion. researchgate.net While the primary interaction is with the oxygen atoms, the pyridyl nitrogens can still engage in weaker interactions or coordinate to other metal centers in heterometallic systems.

Group 13 metal ions, such as aluminum(III), gallium(III), and indium(III), also form stable complexes with chelating ligands containing negatively charged oxygen donors. libretexts.orglibretexts.org The coordination chemistry of these ions with β-diketones is extensive. It is anticipated that 1,3-Propanedione, 1,3-di-4-pyridinyl- would form neutral complexes of the type M(L)3 with trivalent Group 13 ions, where L represents the deprotonated ligand. Similar to transition metals, the pyridyl groups could then bridge to other metal centers, leading to coordination polymers. researchgate.net

Crystallographic and Spectroscopic Elucidation of Complex Structures

The definitive determination of the structure and bonding in metal complexes of 1,3-Propanedione, 1,3-di-4-pyridinyl- relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Based on related structures, transition metal complexes could exhibit geometries such as tetrahedral or distorted octahedral. researchgate.net Lanthanide complexes are known for their high coordination numbers, often adopting geometries like distorted square antiprismatic. nih.gov Analysis of the crystal structures of coordination polymers would elucidate the network's topology. researchgate.netresearchgate.net

Interactive Table: Representative Crystallographic Data for a Hypothetical [Co(C₁₃H₉N₂O₂)₂] Complex

| Parameter | Example Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c nih.gov |

| a (Å) | ~12.5 |

| b (Å) | ~8.9 |

| c (Å) | ~16.2 |

| β (°) | ~98.5 |

| Z (formula units/cell) | 4 |

| Co-O bond length (Å) | ~2.05 |

| Co-N bond length (Å) | ~2.15 |

| O-Co-O angle (°) | ~90 |

Spectroscopic methods provide valuable insight into the coordination environment and the nature of the metal-ligand bond, both in the solid state and in solution. researchgate.netjscimedcentral.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for probing the coordination of the β-diketone group. In the free ligand, the IR spectrum would show characteristic stretching vibrations for the C=O and C=C bonds of the keto-enol tautomer. Upon coordination to a metal ion, the C=O stretching frequency (typically around 1650-1700 cm⁻¹) is expected to decrease, while the C=C stretching frequency shifts, indicating the delocalization of electron density within the newly formed chelate ring. researchgate.net Additionally, vibrations associated with the pyridine (B92270) ring would shift upon coordination of the nitrogen atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. rsc.orgnih.gov The coordination of the ligand to a metal ion would cause significant changes in the chemical shifts of the ligand's protons and carbon atoms, particularly those near the coordination sites. For example, the resonance of the enolic proton in the β-diketone moiety would disappear upon deprotonation and coordination. The chemical shifts of the pyridyl protons would also be affected by the coordination of the nitrogen atom. jscimedcentral.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide information about the electronic structure. These spectra typically show intense bands in the UV region corresponding to π→π* transitions within the ligand and potentially lower energy metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, depending on the metal ion. nih.gov

Interactive Table: Expected Spectroscopic Shifts Upon Coordination

| Technique | Observable | Expected Change Upon Complexation |

| IR Spectroscopy | ν(C=O) stretch | Decrease in frequency |

| IR Spectroscopy | Pyridine ring vibrations | Shift in frequency |

| ¹H NMR | Pyridyl protons | Downfield shift |

| ¹³C NMR | Carbonyl carbon | Shift in chemical shift |

| UV-Vis | π→π* transition | Shift in λmax, appearance of new charge-transfer bands |

Impact of Ligand Isomerism on Coordination Properties

Isomerism in the ligand structure can have a profound impact on the resulting coordination complexes. For 1,3-Propanedione, 1,3-di-4-pyridinyl-, two main types of isomerism are relevant: positional isomerism of the pyridyl group and conformational isomerism of the ligand backbone. researchgate.net

Positional Isomerism: The connectivity of the pyridyl nitrogen relative to the propanedione backbone is crucial. The featured ligand is the 4-pyridinyl isomer, where the nitrogen is at the para-position. This arrangement makes the nitrogen atoms point in opposite directions, favoring the formation of linear bridges and extended network structures. If the ligand were, for example, 1,3-di-3-pyridinyl-propanedione, the nitrogen atoms would be oriented at an angle of 120° to each other, promoting the formation of angular or helical structures. A 1,3-di-2-pyridinyl-propanedione isomer could act as a tetradentate ligand, chelating a single metal ion with both the β-diketonate oxygens and the two pyridyl nitrogens, thus preventing the formation of extended polymers. rsc.orgrsc.org

Conformational Isomerism: The propane-1,3-dione linker, similar to the 1,3-propane linker in related ligands like 1,3-bis(4-pyridyl)propane (BPP), can adopt different conformations, such as trans and gauche. researchgate.netnih.gov These different conformations can lead to variations in the distance and orientation between the two pyridyl groups, ultimately dictating the topology and dimensionality of the resulting coordination polymer. researchgate.net The specific conformation adopted can be influenced by the metal ion, solvent, and the presence of guest molecules.

Supramolecular Chemistry and Engineered Self Assemblies Utilizing 1,3 Propanedione, 1,3 Di 4 Pyridinyl

Design and Analysis of Hydrogen-Bonded Architectures

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the self-assembly of molecules into predictable, ordered structures. The molecular structure of 1,3-Propanedione, 1,3-di-4-pyridinyl-, featuring hydrogen bond accepting pyridyl groups and a flexible dione (B5365651) linker, makes it an excellent candidate for constructing such assemblies.

In the solid state, molecules of 1,3-Propanedione, 1,3-di-4-pyridinyl- can interact with complementary molecules to form extended structures. When co-crystallized with components capable of hydrogen bond donation, such as dicarboxylic acids, the pyridyl nitrogen atoms of the dione act as effective hydrogen bond acceptors. This interaction can lead to the formation of one-dimensional (1D) supramolecular chains. For instance, in a related system, the two components are connected by O-H···N hydrogen bonds to generate a one-dimensional zigzag chain. nih.gov These chains are then further organized into higher-dimensional networks through weaker interactions. The flexible conformation of the propanedione linker is a significant factor that influences the final topological arrangement of the resulting co-crystals. nih.gov

Like other β-diketones, 1,3-Propanedione, 1,3-di-4-pyridinyl- can exist in equilibrium between two tautomeric forms: the keto form and the enol form. masterorganicchemistry.comresearchgate.net This phenomenon, known as keto-enol tautomerism, is crucial as it determines the molecule's chemical properties and its role in self-assembly. researchgate.net

Keto Form: Contains two carbonyl (C=O) groups separated by a methylene (B1212753) (CH₂) group.

Enol Form: Features an alcohol (O-H) group adjacent to a carbon-carbon double bond (C=C), which is conjugated with the remaining carbonyl group.

The stability of the enol tautomer is enhanced by two key factors: conjugation between the C=C and C=O double bonds, and the potential for forming a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. libretexts.org This intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com The specific tautomer present in the solid state directly influences the available hydrogen bonding sites. The enol form can act as a hydrogen bond donor (via its O-H group) and acceptor (via its carbonyl oxygen and pyridyl nitrogen), significantly altering the pattern of intermolecular connections and the resulting supramolecular architecture compared to the purely acceptor nature of the keto form's pyridyl groups. The equilibrium can be influenced by solvent polarity, with non-polar solvents often favoring the enol form. nih.gov

Interactive Table: Tautomeric Forms and Bonding Sites

| Tautomer | Key Functional Groups | Potential Hydrogen Bonding Roles |

| Keto | Two C=O groups, Two Pyridyl-N | Acceptor (Pyridyl-N) |

| Enol | One C=O group, One O-H group, One C=C, Two Pyridyl-N | Donor (O-H), Acceptor (C=O, Pyridyl-N) |

Construction of Halogen-Bonded Networks

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The pyridyl nitrogen atoms of 1,3-Propanedione, 1,3-di-4-pyridinyl- are effective halogen bond acceptors.

Research has demonstrated the construction of complex, three-dimensional halogen-bonded networks using this compound, referred to as DPyPDONE (di(4-pyridyl)propane-1,3-dione), in coordination complexes. nih.gov In a notable example, an iron(II) complex, Fe(DPyPDONE)₃, where three DPyPDONE ligands coordinate to an iron center, was used as a six-connected node for network construction. Each of the six peripheral pyridyl nitrogen atoms acts as a halogen bond acceptor, linking to iodine atoms from six different 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) molecules. nih.gov This interaction results in a robust 3D network with a primitive cubic unit topology. nih.gov

Interactive Table: Halogen Bonding Parameters

| Halogen Bond Donor | Halogen Bond Acceptor Site | Resulting Structure |

| 1,4-diiodotetrafluorobenzene (1,4-DITFB) | Pyridyl Nitrogen of DPyPDONE | 3D Network |

Stereochemical Control and Interpenetration in Supramolecular Frameworks

Interpenetration occurs when two or more independent supramolecular networks form in a co-extensive fashion, filling the void space of one another. acs.org Controlling the degree of interpenetration is a significant challenge and a key goal in the design of functional porous materials. nih.gov

The stereochemistry and conformational flexibility of 1,3-Propanedione, 1,3-di-4-pyridinyl- play a crucial role in the formation of such complex structures. The use of the Fe(DPyPDONE)₃ complex as a building block led to the formation of a highly complex, 7-fold interpenetrated network structure. nih.gov The large aspect ratio of the 1,4-DITFB linker and the specific geometry of the iron complex likely drive this high degree of interpenetration. nih.gov This result highlights how the shape and connectivity of the DPyPDONE ligand, when incorporated into a larger assembly, can direct the formation of intricate and deeply entangled supramolecular frameworks. The ability to tune the steric properties of the building blocks is a recognized strategy for controlling the degree of interpenetration in framework materials. nih.govrsc.org

Advanced Applications in Metal Organic Frameworks Mofs Derived from 1,3 Propanedione, 1,3 Di 4 Pyridinyl

Rational Design and Synthetic Strategies for MOFs

The rational design of MOFs hinges on the predictable coordination of metal ions with organic linkers. The specific geometry and connectivity of 1,3-di-4-pyridinyl-1,3-propanedione allow for its use in creating complex, multi-dimensional structures with tailored properties.

A key strategy in advanced MOF synthesis is the use of "metalloligands" or "metal-organic building blocks," where a metal ion is pre-complexed with organic linkers to form a larger, poly-functional node. The ligand 1,3-bis(4-pyridyl)-1,3-propanedionate (bppd) has been effectively used to create a novel tris-chelate metalloligand, [Fe(bppd)₃]. rsc.org

In this configuration, an iron(III) ion is coordinated by three bppd ligands, resulting in a distorted octahedral chiral structure. rsc.org Crucially, each of the three bppd ligands has two pyridyl nitrogen atoms, but only one from each ligand is typically involved in binding to a secondary metal center. This leaves six exo-oriented pyridyl donor groups available for further coordination, effectively making the entire [Fe(bppd)₃] complex a hexatopic (6-connecting) metalloligand. rsc.org This pre-assembled building block provides a robust and geometrically defined node for the construction of more complex, heterometallic coordination networks. rsc.org

The structure of MOFs can be simplified and classified by their underlying topology, which describes the connectivity of the nodes (metal clusters or metalloligands) and linkers. Research has demonstrated that by using the [Fe(bppd)₃] metalloligand and reacting it with different silver salts, a remarkable degree of topological diversity can be achieved. The nature of the counter-anion (X⁻) from the silver salt (AgX) plays a critical role in directing the final architecture of the framework. rsc.org

The structural outcomes, elucidated through single-crystal X-ray diffraction, are summarized below:

| Silver Salt Anion (X⁻) | Resulting MOF Dimensionality | Connectivity / Topology |

| Pseudo-spherical (BF₄⁻, ClO₄⁻, PF₆⁻) | 2D | sql topology (4-connected nodes) |

| Triflate (CF₃SO₃⁻) | 2D (Double-layered) | (4³.6³) topology (honeycomb sheets) |

| Nitrate (B79036) (NO₃⁻) | 3D (2-fold interpenetrated) | Binodal 5,4-connected network |

| p-toluenesulfonate (tosylate) | 3D (Nanoporous) | 6-connected metalloligands with 3- and 4-connected Ag⁺ ions |

This table showcases the influence of the counter-anion on the final topology of MOFs constructed from the [Fe(bppd)₃] metalloligand and various silver salts. rsc.org

This anion-controlled structural diversity highlights a sophisticated method for engineering MOFs. For instance, with pseudo-spherical anions, the metalloligands only use four of their six available pyridyl groups, leading to a 2D square-grid (sql ) topology. In contrast, the reaction with silver p-toluenesulfonate engages all six pyridyl groups, resulting in a complex 3D nanoporous network comprised of interconnected 1D nanotubular motifs. rsc.org

The deliberate construction of coordination polymers with specific dimensionality (1D, 2D, or 3D) is a central goal in crystal engineering. The use of 1,3-di-4-pyridinyl-1,3-propanedione within the [Fe(bppd)₃] metalloligand provides a clear pathway to engineering both 2D and 3D structures. rsc.org

Two-Dimensional (2D) Polymers : When [Fe(bppd)₃] is reacted with silver salts containing anions like perchlorate (B79767) (ClO₄⁻) or triflate (CF₃SO₃⁻), the resulting coordination is confined to two dimensions. This leads to the formation of polymeric sheets. In the case of the triflate anion, a double-layered structure is formed from two superimposed honeycomb sheets. rsc.org

Three-Dimensional (3D) Polymers : The introduction of silver nitrate (AgNO₃) as the secondary metal source extends the network into three dimensions. The resulting framework, Fe₂(bppd)₆Ag₃₃, consists of the double-layered motifs seen with the triflate anion, but these layers are further connected by additional silver ion bridges, creating a robust 3D architecture. rsc.org A different, highly complex 3D nanoporous network is formed with silver tosylate, demonstrating that the choice of reaction components can precisely control the dimensionality of the final polymer. rsc.org

Functional Performance of MOF Materials

The functionality of MOFs, such as their ability to luminesce or selectively adsorb molecules, is directly linked to their chemical composition and structural arrangement.

Luminescent MOFs (LMOFs) are a class of materials that have garnered significant interest for their potential application as chemical sensors. nih.gov The luminescence in these materials can originate from the organic ligand (linker), the metal ion, or guest molecules encapsulated within the pores. researchgate.net The interaction between an analyte and the MOF can cause a detectable change in the luminescence intensity or wavelength, forming the basis of a sensing mechanism. rsc.org

While the pyridyl and dione (B5365651) moieties within 1,3-Propanedione, 1,3-di-4-pyridinyl- are components found in various known luminescent materials, specific research detailing the luminescent properties of MOFs derived exclusively from this ligand was not prominent in the reviewed literature. The development of LMOFs from this compound for sensing applications remains an area for future investigation.

The inherent porosity of Metal-Organic Frameworks makes them excellent candidates for applications in selective gas adsorption and the separation of molecules from mixtures. rsc.org The precise control over pore size and the chemical nature of the pore walls allow MOFs to be designed for high selectivity towards specific target molecules. youtube.com

The synthesis of a 3D nanoporous network from the [Fe(bppd)₃] metalloligand and silver p-toluenesulfonate suggests a structure with accessible voids, which is a prerequisite for adsorption applications. rsc.org The framework is described as being comprised of 1D parallel nanotubular motifs. rsc.org However, detailed experimental studies on the adsorption capacity, selectivity, or separation performance of MOFs constructed from 1,3-Propanedione, 1,3-di-4-pyridinyl- have not been extensively reported. The potential of these specific materials in separation technologies is therefore inferred from their structural characteristics but awaits experimental validation.

Catalytic Functionalities of 1,3 Propanedione, 1,3 Di 4 Pyridinyl and Its Complexes

Principles of Catalysis with Derived Metal Complexes

The catalytic activity of metal complexes derived from 1,3-Propanedione, 1,3-di-4-pyridinyl- is fundamentally linked to the coordination environment of the metal center. The ligand can coordinate to a metal through the nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the dione (B5365651) moiety. This chelation can stabilize the metal center in various oxidation states, a crucial aspect for many catalytic cycles. The conformational rigidity imposed by the pyridine rings can influence the stereochemistry around the metal, which is particularly important for stereoselective reactions. unimi.it

The electronic properties of the catalyst can be fine-tuned by the choice of the metal and the substituents on the pyridyl rings, although the parent compound is the focus here. The pyridyl groups, being electron-withdrawing, can affect the electron density at the metal center, thereby influencing its reactivity. For instance, in palladium(II) complexes, the basicity of the pyridine ligand can impact the catalytic efficiency in cross-coupling reactions. acs.org The interplay between the ligand's electronic effects and the metal's redox potential is a key principle governing the catalytic performance of these complexes.

Applications in Homogeneous and Heterogeneous Catalysis

The development of chiral catalysts based on 1,3-Propanedione, 1,3-di-4-pyridinyl- presents a promising avenue for asymmetric synthesis. The introduction of chiral elements into the ligand framework can create a chiral environment around the metal center, enabling enantioselective transformations. A key challenge in designing such catalysts is to balance the need for steric hindrance to induce stereoselectivity with the requirement of sufficient space for substrate binding and catalytic activity. nih.gov

One strategy involves the synthesis of chiral derivatives of the ligand, where stereocenters are introduced in proximity to the coordinating atoms. These chiral ligands can then be complexed with a suitable metal to generate catalysts for a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The rigid structure of the pyridine-containing backbone can aid in the effective transfer of chirality from the ligand to the substrate during the catalytic process. nih.gov

| Catalytic Reaction | Potential Chiral Ligand Design | Expected Outcome |

| Asymmetric Hydrogenation | Introduction of chiral phosphine (B1218219) groups on the pyridine rings | High enantioselectivity in the reduction of prochiral olefins |

| Enantioselective Epoxidation | Use of a chiral metal-salen type complex with the ligand | Formation of chiral epoxides from alkenes |

| Asymmetric Aldol Reaction | A Lewis acidic metal complex with a chiral bis(oxazoline) derivative of the ligand | Stereoselective synthesis of β-hydroxy ketones |

Metal complexes, particularly those of palladium, derived from pyridyl-containing ligands are well-established catalysts for cross-coupling reactions. acs.orgrsc.orgresearchgate.net Complexes of 1,3-Propanedione, 1,3-di-4-pyridinyl- are expected to be effective in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The pyridine moieties can coordinate to the palladium center, stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. acs.org

In the realm of C-H functionalization, the directing group ability of the pyridyl nitrogen is a significant advantage. nih.gov Catalytic systems employing ligands with pyridine units can direct the metal catalyst to a specific C-H bond, enabling its selective activation and subsequent functionalization. This approach avoids the need for pre-functionalized substrates, offering a more atom-economical and efficient synthetic route. nih.govyoutube.com Iridium complexes with pyridine-based ligands, for example, have shown promise in the C-H activation of pyridines themselves. chemrxiv.org

| Reaction Type | Metal Center | Role of 1,3-Propanedione, 1,3-di-4-pyridinyl- Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilizes the Pd(0) and Pd(II) intermediates; influences catalytic activity through its electronic properties. acs.org |

| Heck Reaction | Palladium | Facilitates the coordination of the olefin and the subsequent migratory insertion step. acs.org |

| C-H Arylation | Rhodium/Iridium | Acts as a directing group to guide the metal to a specific C-H bond for activation. nih.gov |

Electrocatalytic Studies and Proton Reduction Pathways

Cobalt complexes featuring polypyridyl ligands have demonstrated significant activity as electrocatalysts for proton reduction to generate hydrogen. bohrium.comrsc.orgwhiterose.ac.ukacs.org The pyridyl groups in these complexes play a crucial role in the catalytic cycle, often acting as proton relays or being involved in ligand-based redox processes. bohrium.comwhiterose.ac.uk A cobalt complex of 1,3-Propanedione, 1,3-di-4-pyridinyl- could similarly function as an effective electrocatalyst for the hydrogen evolution reaction (HER).

The proposed catalytic mechanism would likely involve the reduction of the Co(II) complex to a more electron-rich Co(I) or Co(0) species. This reduced species can then react with a proton source to form a cobalt hydride intermediate. Subsequent reaction with another proton can lead to the release of dihydrogen and regeneration of the initial cobalt complex. whiterose.ac.uk Theoretical calculations on similar systems suggest that ligand-based reductions can also play a key role, where the ligand itself accepts electrons, initiating the proton reduction pathway. bohrium.comacs.org The specific pathway, whether it proceeds through a Co(III)-hydride or involves ligand-centered reactivity, would depend on the precise electronic structure of the cobalt complex.

| Proposed Intermediate | Description | Role in Proton Reduction |

| [Co(I)-L] | One-electron reduced species | Reacts with a proton to form a hydride. |

| [Co(II)-L(•-)] | Ligand-based radical anion | Can initiate protonation at the ligand or metal center. |

| [Co(III)-H] | Cobalt(III) hydride | Undergoes protonolysis to release H₂. |

Photophysical Properties and Optoelectronic Material Development

Mechanisms of Photoluminescence in 1,3-Propanedione, 1,3-di-4-pyridinyl- Metal Complexes

The photophysical properties are largely governed by transitions between different electronic states. Typically, the absorption spectra of these complexes exhibit bands corresponding to ligand-centered (LC) transitions, often located on the terpyridine-like fragments of the coordinated ligands. Additionally, ligand-to-ligand charge transfer (LLCT) transitions can occur, for instance, from a gallate to a terpyridine-based ligand in hetero-polymetallic complexes. The deactivation from these LLCT states is often responsible for the observed fluorescence.

In many metal complexes, the emission originates from metal-to-ligand charge transfer (MLCT) states. However, the nature of the emission can be complex and may involve a mixture of charge transfer and ligand-centered excited states. The polarity of the surrounding environment can also significantly influence the photophysical properties, affecting both the absorption and emission spectra. For instance, changes in solvent polarity can lead to shifts in the emission wavelengths and alter the quantum yields.

Investigation of Semiconducting Characteristics for Device Integration

The integration of 1,3-Propanedione, 1,3-di-4-pyridinyl- metal complexes into electronic devices hinges on their semiconducting properties. These materials often exhibit charge transport capabilities that are essential for their function in devices like solar cells and LEDs. The arrangement and packing of the molecules in the solid state play a critical role in determining their charge mobility.

The formation of ordered structures, such as columnar hexagonal mesophases in some metallomesogens, can facilitate efficient charge transport. The investigation of these materials often involves techniques like cyclic voltammetry to determine their redox properties and energy levels (HOMO and LUMO), which are crucial for designing efficient device architectures. The ability to tune these energy levels through modification of the ligand or the metal center is a key advantage in the development of new semiconducting materials.

Performance in Light-Emitting Electrochemical Cells (LEECs)

Light-emitting electrochemical cells (LEECs) represent a promising technology for solid-state lighting and displays, owing to their simple device structure. The active material in a LEEC is typically an ionic transition metal complex that combines the functions of light emission and charge transport. Metal complexes of 1,3-Propanedione, 1,3-di-4-pyridinyl- are being explored for their potential in this area.

The performance of these complexes in LEECs is evaluated based on several key metrics, including brightness, current efficiency, and operational stability. For instance, iridium(III) complexes have been widely studied for their high phosphorescence quantum yields, leading to efficient light emission. While specific performance data for 1,3-di-4-pyridinyl-1,3-propanedione complexes in LEECs is still emerging, related studies on similar pyridyl-based ligands provide a strong indication of their potential. For example, host-guest LEECs utilizing charged iridium(III) complexes have demonstrated impressive current efficiencies and brightness. semanticscholar.org The stability of LEECs is a critical challenge, and research is ongoing to develop new materials that can lead to longer device lifetimes. nih.gov

| Device Parameter | Reported Performance of Iridium-based LEECs |

| Maximum Current Efficiency | 4.49 cd/A semanticscholar.org |

| Maximum Brightness | 1,200 cd/m² semanticscholar.org |

| Emission Color (CIE Coordinates) | (0.30, 0.54) semanticscholar.org |

Note: This table presents data for related iridium complexes to illustrate the potential performance, as specific data for 1,3-di-4-pyridinyl-1,3-propanedione complexes is not yet widely available.

Development for Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)

The unique properties of 1,3-Propanedione, 1,3-di-4-pyridinyl- metal complexes also make them attractive candidates for use in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

In Perovskite Solar Cells , these complexes could potentially be used as interfacial layers to improve charge extraction and device stability. The nitrogen atoms in the pyridine (B92270) rings can coordinate with the perovskite surface, passivating defects and reducing non-radiative recombination. Furthermore, their tunable energy levels could allow for better energy level alignment between the perovskite absorber and the charge transport layers, leading to enhanced device efficiency.

In the realm of Organic Light-Emitting Diodes , metal complexes of 1,3-Propanedione, 1,3-di-4-pyridinyl- could serve as phosphorescent emitters in the emissive layer. The ability to harvest both singlet and triplet excitons through phosphorescence is a key strategy for achieving high internal quantum efficiencies in OLEDs. The development of new and stable phosphorescent materials is a major focus of OLED research. While specific device data is limited, the fundamental photophysical properties of these complexes suggest their potential for contributing to the advancement of OLED technology.

Quantum Chemical and Computational Modeling Studies

High-Level Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for investigating the properties of medium-to-large organic molecules due to its favorable balance of computational cost and accuracy. For molecules like 1,3-di-4-pyridinyl-1,3-propanedione, DFT calculations can elucidate a wide range of properties from electronic structure to reactivity.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

In 1,3-di-4-pyridinyl-1,3-propanedione, the HOMO is expected to be localized primarily on the π-system of the enol form, with significant contributions from the oxygen atoms. The LUMO is likely a π* orbital delocalized across the entire conjugated system, including the dicarbonyl moiety and the two pyridyl rings. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is characteristic of molecules with extended π-conjugation. DFT calculations are essential for precisely determining the energies and spatial distributions of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Highest Occupied Molecular Orbital energy, indicating electron-donating capability. |

| ELUMO | -2.5 to -1.5 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting capability. |

| Egap (LUMO-HOMO) | 3.0 to 4.0 | Energy gap, a key indicator of chemical reactivity and electronic excitation energy. |

Note: The values presented are typical ranges for conjugated pyridyl-keto systems and are highly dependent on the specific functional and basis set used in the DFT calculation.

DFT calculations are a reliable tool for predicting various spectroscopic parameters. By computing the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of 1,3-di-4-pyridinyl-1,3-propanedione. These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. ripublication.com

Reactivity can be understood by analyzing several DFT-derived properties. The frontier orbitals indicate that the pyridyl nitrogen atoms and the enolate oxygen are likely sites for electrophilic attack (due to high HOMO density), while the carbonyl carbons are susceptible to nucleophilic attack (influenced by the LUMO distribution). Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically near nitrogen and oxygen atoms) and electron-poor (positive potential) regions of the molecule, which correspond to the most probable sites for chemical reactions.

Theoretical Analysis of Tautomeric Equilibria and Conformational Landscapes

Like other β-dicarbonyl compounds, 1,3-di-4-pyridinyl-1,3-propanedione can exist in different tautomeric forms, primarily the diketo and the keto-enol forms. nih.govorientjchem.org Theoretical calculations are crucial for determining the relative stability of these tautomers.

The keto-enol equilibrium is a key feature of this molecule. The keto-enol tautomer is significantly stabilized by the formation of a strong, resonance-assisted intramolecular hydrogen bond within its quasi-aromatic six-membered ring. nih.gov DFT calculations of the Gibbs free energies (G) for each tautomer can predict the equilibrium constant (KT) of the tautomerization process. nih.gov For similar pyridyl-diketone systems, computational studies have shown that the enolimine or dienolimine forms are often energetically preferred over the diketo form, a preference that can be influenced by the solvent environment. nih.govnih.gov

The conformational landscape is determined by the rotational freedom around the single bonds, particularly the bonds linking the pyridyl rings to the carbonyl groups. Different orientations of the pyridyl rings relative to the central dione (B5365651) linker result in various conformers with distinct energies. Computational potential energy surface scans can identify the most stable conformers and the energy barriers for rotation between them.

Computational Characterization of Intermolecular Interactions

The way molecules of 1,3-di-4-pyridinyl-1,3-propanedione interact with each other in the solid state dictates its crystal packing and physical properties. Computational methods can characterize these non-covalent interactions in detail. The planar pyridyl rings are capable of engaging in π–π stacking interactions, which are a significant stabilizing force in the crystal lattice of aromatic compounds. researchgate.netnih.gov

In addition to stacking, the molecule can form various hydrogen bonds. The nitrogen atom of the pyridyl ring can act as a hydrogen bond acceptor, interacting with C-H groups from neighboring molecules. Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize the strength of these weak interactions. nih.gov Hirshfeld surface analysis is another powerful computational technique that allows for the visualization and quantification of different types of intermolecular contacts within a crystal structure. nih.gov

Advanced Quantum Chemical Descriptors (e.g., NBO, NLO, NPA)

Beyond basic structural and electronic properties, computational chemistry can provide a range of advanced descriptors that offer deeper chemical insight.

Natural Bond Orbital (NBO) Analysis : NBO analysis examines charge delocalization and donor-acceptor (hyperconjugative) interactions within the molecule. For 1,3-di-4-pyridinyl-1,3-propanedione, NBO can quantify the electron delocalization within the conjugated π-system and the resonance stabilization within the keto-enol tautomer's hydrogen-bonded ring. It provides a detailed picture of the bonding and electronic structure that goes beyond the simple molecular orbital model.

Nonlinear Optical (NLO) Properties : Organic molecules with extended π-conjugated systems can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. ripublication.comnih.gov The NLO response of a molecule is determined by its reaction to an applied electric field, quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ). DFT calculations can reliably predict these parameters. The presence of the electron-withdrawing pyridyl rings connected by a conjugated linker in 1,3-di-4-pyridinyl-1,3-propanedione suggests it may possess NLO activity arising from intramolecular charge transfer (ICT). ripublication.com

Table 2: Representative Calculated NLO Properties for a Pyridyl-based π-System

| Property | Symbol | Typical Calculated Value | Description |

|---|---|---|---|

| Dipole Moment | μ | 2.0 - 5.0 D | Measures the overall polarity of the molecule. |

| Average Polarizability | <α> | 20 - 40 x 10-24 esu | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | βtot | 5 - 20 x 10-30 esu | Measures the second-order (first nonlinear) response, crucial for effects like second-harmonic generation. |

Note: Values are illustrative for organic NLO chromophores and are highly dependent on the molecular structure and computational method.

Natural Population Analysis (NPA) : NPA is a method for calculating the distribution of electronic charge among the atoms in a molecule. The resulting atomic charges provide a quantitative measure of the electrostatic landscape. For 1,3-di-4-pyridinyl-1,3-propanedione, NPA would be expected to show significant negative charges on the electronegative oxygen and nitrogen atoms, and positive charges on the carbonyl carbon atoms, consistent with the reactivity predictions from MEP maps.

Advanced Analytical and Characterization Techniques in Research

Single-Crystal and Powder X-ray Diffraction for Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For 1,3-Propanedione, 1,3-di-4-pyridinyl-, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule. While detailed crystallographic data for the free, uncoordinated ligand is not prominently available in surveyed literature, its critical role as a building block in supramolecular chemistry means it has been incorporated into numerous crystalline metal-organic complexes that have been analyzed by SCXRD. researchgate.netresearchgate.netacs.org For instance, it has been used to form a three-dimensional cubic halogen-bonded network, Fe(bppd)33·0.5H2O (where bppd is 1,3-di(pyridin-4-yl)propane-1,3-dione), demonstrating its capacity to form well-ordered crystals suitable for diffraction studies. acs.org

Powder X-ray Diffraction (PXRD) serves as a complementary technique, primarily used to assess the phase purity of a bulk crystalline sample. The method generates a characteristic diffraction pattern, or fingerprint, for a specific crystalline solid. This pattern can be compared to a simulated pattern derived from single-crystal data to confirm the identity and purity of the synthesized bulk material. PXRD is also instrumental in identifying different crystalline forms (polymorphs) and can reveal the loss of crystallinity if a material becomes amorphous upon solvent loss. rsc.orgacs.org

| Parameter | Information Provided | Typical Data for a Molecular Crystal |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice. | Triclinic, Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry elements of the crystal. | e.g., P-1, P21/c, C2/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit cell. | Measured in Ångströms (Å) and degrees (°). |

| Z Value | The number of molecules per unit cell. | Integer value (e.g., 2, 4, 8). |

Comprehensive Spectroscopic Analyses (e.g., NMR, UV-Vis, Fluorescence, FT-IR, Raman)

Spectroscopic methods are indispensable for characterizing 1,3-Propanedione, 1,3-di-4-pyridinyl-, providing detailed information about its electronic structure, functional groups, and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) rings and the methylene (B1212753) bridge. Based on analogues, the methylene protons (–CH₂–) would likely appear as a singlet, while the aromatic protons of the 4-pyridinyl groups would present as two sets of doublets, corresponding to the protons ortho and meta to the nitrogen atom. rsc.org Due to keto-enol tautomerism, minor signals corresponding to the enol form may also be present. The ¹³C NMR spectrum would complement this by showing distinct signals for the carbonyl carbon, the methylene carbon, and the unique carbons of the pyridinyl rings.

| Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

|---|---|---|

| Pyridinyl C-H (α to N) | ~8.8 | ~150 |

| Pyridinyl C-H (β to N) | ~7.7 | ~122 |

| Methylene C-H₂ | ~4.5 (keto form) | ~58 |

| Carbonyl C=O | N/A | ~190 |

UV-Visible (UV-Vis) and Fluorescence Spectroscopy : The UV-Vis spectrum of this compound is expected to exhibit absorptions in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the pyridinyl rings and the dicarbonyl system. While specific absorption maxima for the free ligand are not detailed in the surveyed literature, related compounds and its metal complexes are known to be chromophoric. researchgate.net Fluorescence spectroscopy measures the emission of light from the molecule after it absorbs light. Many pyridine-based compounds are known to be fluorescent, and this technique would be used to determine the emission spectrum and quantum yield of 1,3-Propanedione, 1,3-di-4-pyridinyl-.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to identify the functional groups within the molecule. The FT-IR spectrum would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the 1650-1730 cm⁻¹ region. Other key bands would include C=N and C=C stretching vibrations from the pyridine rings (approx. 1400-1600 cm⁻¹) and C-H stretching from the aromatic and methylene groups (approx. 2900-3100 cm⁻¹). nih.gov Raman spectroscopy provides complementary information and is particularly useful for identifying symmetric vibrations.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are employed to study the stability and phase behavior of 1,3-Propanedione, 1,3-di-4-pyridinyl- as a function of temperature.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. This analysis determines the thermal stability of the compound, revealing the temperature at which it begins to decompose. For a pure, anhydrous sample, the TGA curve would be expected to remain flat until the onset of decomposition. The technique is also used to characterize metal complexes containing this ligand, showing stepwise mass loss corresponding to the removal of solvent and then the ligand itself. acs.org

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the melting point of the compound, which is a key indicator of purity. A sharp melting peak indicates a pure substance. DSC can also detect other thermal events such as crystallization, glass transitions, or solid-solid phase transitions. While commercial suppliers describe the compound as an off-white solid, a specific melting point is not consistently provided. alfa-chemistry.com

| Technique | Key Information Obtained |

|---|---|

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td), Thermal Stability, Presence of Volatiles |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tm), Enthalpy of Fusion (ΔHfus), Purity Assessment |

Chromatographic and Mass Spectrometric Techniques for Purity and Molecular Identification

Mass spectrometry and chromatography are powerful tools for confirming the molecular identity and assessing the purity of 1,3-Propanedione, 1,3-di-4-pyridinyl-.

Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight of the compound. For 1,3-Propanedione, 1,3-di-4-pyridinyl-, with a molecular formula of C₁₃H₁₀N₂O₂, the expected monoisotopic mass is approximately 226.0742 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with very high accuracy. The resulting mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this value.

Chromatographic Techniques : Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from impurities. By passing the sample through a column, components are separated based on their affinity for the stationary phase. The purity of the compound can then be quantified, often reported as a percentage (e.g., >95%). alfa-chemistry.com These techniques are crucial for quality control in the synthesis and supply of the chemical.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₂ | PubChem nih.gov |

| Average Molecular Weight | 226.23 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 226.074228 Da | PubChem nih.gov |

| Expected [M+H]⁺ Peak (HRMS) | 227.0815 | Calculated |

Compound Index

| Compound Name |

|---|

| 1,3-Propanedione, 1,3-di-4-pyridinyl- |

| 1,3-di(pyridin-4-yl)propane-1,3-dione |

| 1,3-di-pyridin-3-yl-propane-1,3-dione |

| Propane-1,3-diyl bis(pyridine-4-carboxylate) |

Future Perspectives and Emerging Research Frontiers

Discovery of Novel Coordination Architectures and Metal Combinations

The exploration of new coordination architectures and metal combinations involving 1,3-Propanedione, 1,3-di-4-pyridinyl- represents a vibrant and promising area of research. The ligand's bitopic nature, with two accessible nitrogen atoms on the pyridinyl rings, allows it to act as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govias.ac.inrsc.org Future research is anticipated to move beyond simple one-dimensional chains to more complex two- and three-dimensional networks with intricate topologies.

The flexibility of the propanedione linker can allow for the formation of unique helical and interpenetrated structures. rsc.org Scientists are likely to explore reactions of this ligand with a wide array of metal ions, spanning the d-block and f-block elements. This will not only lead to the discovery of novel structures but also to materials with tunable properties. The choice of metal ion, with its specific coordination geometry and electronic properties, will play a crucial role in directing the final architecture of the resulting framework. rsc.org Furthermore, the use of ancillary ligands in conjunction with 1,3-Propanedione, 1,3-di-4-pyridinyl- will open up avenues for creating heterometallic and mixed-ligand systems with enhanced functionalities.

Rational Design of Multifunctional Supramolecular Materials

The rational design of multifunctional supramolecular materials using 1,3-Propanedione, 1,3-di-4-pyridinyl- as a primary component is a key emerging frontier. The principles of crystal engineering and supramolecular chemistry will be pivotal in predicting and controlling the self-assembly of this ligand into desired architectures. nih.gov By understanding and exploiting non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, researchers can guide the formation of materials with specific properties.

Future efforts will likely focus on creating materials that integrate multiple functions within a single framework. For instance, porous MOFs constructed from this ligand could be designed to exhibit both gas storage and catalytic capabilities. The pyridinyl groups can be functionalized to introduce specific recognition sites, leading to materials with selective sensing properties. The inherent luminescence of some of the coordination complexes could be combined with porosity to create sensors that signal the presence of specific analytes through changes in their light emission. rsc.org The development of dynamic supramolecular systems that can respond to external stimuli, such as light or temperature, is another exciting prospect.

Innovations in Catalytic Systems and Reaction Specificity

While direct catalytic applications of 1,3-Propanedione, 1,3-di-4-pyridinyl- are still in their nascent stages, the potential for developing innovative catalytic systems is significant. Metal complexes incorporating this ligand could serve as catalysts for a variety of organic transformations. The electronic properties of the pyridinyl rings and the stereochemistry imposed by the propanedione linker can be fine-tuned to enhance catalytic activity and selectivity. nih.govacs.org

Future research will likely explore the use of these complexes in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.org The design of chiral catalysts for asymmetric synthesis is a particularly attractive avenue, where modifications to the ligand backbone could create stereoselective active sites. The immobilization of these catalytic complexes within porous supports, such as MOFs, could lead to heterogeneous catalysts with improved stability and recyclability. Furthermore, the development of photocatalytic systems, where the ligand or the metal center can absorb light to drive chemical reactions, is a promising direction.

Advancements in Optoelectronic and Sensing Device Performance

The unique electronic and photophysical properties of 1,3-Propanedione, 1,3-di-4-pyridinyl- and its metal complexes make them promising candidates for applications in optoelectronics and sensing. The conjugated π-system of the pyridinyl rings suggests that these compounds could exhibit interesting absorption and emission properties. chemmethod.comresearchgate.net

Future research is expected to focus on the development of luminescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netnih.gov By coordinating with different metal ions, particularly lanthanides, it may be possible to create materials that emit light across the visible spectrum. northwestern.edu The sensitivity of the luminescence to the local chemical environment could be harnessed to design highly selective and sensitive sensors for metal ions, anions, and small organic molecules. nih.govnorthwestern.edunih.gov Moreover, the potential for these compounds to act as components in dye-sensitized solar cells is an area ripe for exploration, where the ligand could function as an antenna to harvest light energy. chemmethod.com

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new materials based on 1,3-Propanedione, 1,3-di-4-pyridinyl-. nih.govnih.govmdpi.com These computational tools can accelerate the discovery process by predicting the properties of hypothetical compounds and guiding synthetic efforts toward the most promising candidates. nih.govfnasjournals.com

In the future, ML models could be trained on existing experimental and computational data to predict the coordination behavior of this ligand with different metals, the resulting crystal structures, and their key properties such as porosity, stability, and catalytic activity. nih.govnih.govresearchgate.net Generative models could be employed to design novel derivatives of 1,3-Propanedione, 1,3-di-4-pyridinyl- with optimized properties for specific applications. nih.gov This in silico approach will not only reduce the time and cost associated with traditional trial-and-error experimentation but also enable the exploration of a much larger chemical space, leading to the discovery of materials with unprecedented performance. fnasjournals.comacs.org

Q & A

What are the optimal methods for synthesizing 1,3-di-4-pyridinyl-1,3-propanedione, and what challenges arise during purification?

Level: Basic

Methodological Answer:

The synthesis typically involves a Claisen-Schmidt condensation between 4-pyridinecarboxaldehyde and a diketone precursor under basic conditions. Key challenges include controlling stoichiometry to avoid side products like mono-condensed intermediates and ensuring anhydrous conditions to prevent hydrolysis. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol-water mixtures. Impurities such as unreacted pyridinyl aldehydes can complicate NMR interpretation, necessitating rigorous washing with dilute HCl to remove basic byproducts .

How can X-ray crystallography resolve structural ambiguities in 1,3-propanedione derivatives?

Level: Basic

Methodological Answer:

X-ray crystallography, enhanced by programs like SHELXL, is critical for confirming molecular geometry and tautomeric states. For 1,3-propanedione derivatives, refinement strategies include:

- Using high-resolution data (≤ 0.8 Å) to resolve electron density maps for keto/enol tautomers.

- Applying restraints to thermal parameters for disordered pyridinyl rings.

- Validating hydrogen-bonding networks to confirm intermolecular interactions.

Reference datasets (e.g., CCDC entries) should be cross-checked to identify common packing motifs .

What spectroscopic techniques distinguish keto-enol tautomeric forms of this compound?

Level: Basic

Methodological Answer:

- ¹H NMR : Enolic protons appear as a singlet near δ 15–16 ppm (DMSO-d₆), absent in the keto form. Integration ratios of aromatic protons can quantify tautomer populations.

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) indicate keto dominance, while broad O–H stretches (~3200 cm⁻¹) suggest enolization.

- UV-Vis : Enol forms exhibit bathochromic shifts due to extended conjugation. Solvent polarity studies (e.g., cyclohexane vs. DMSO) enhance contrast .

How do solvent polarity and temperature influence tautomeric equilibrium, and how can this be quantitatively analyzed?

Level: Advanced

Methodological Answer:

Tautomeric equilibrium is solvent-dependent: polar aprotic solvents (e.g., DMSO) stabilize enolic forms via hydrogen-bond acceptance, while nonpolar solvents favor keto forms. Temperature effects are studied via variable-temperature NMR or UV-Vis. Quantitative analysis involves:

- Van’t Hoff plots : Calculate ΔH and ΔS using equilibrium constants (K) derived from integration of ¹H NMR peaks at multiple temperatures.

- DFT calculations : Compare experimental data with computed energy differences between tautomers in implicit solvent models (e.g., SMD) .

What strategies mitigate photodegradation in dibenzoylmethane derivatives during photostability studies?

Level: Advanced

Methodological Answer:

Photodegradation arises via Norrish-type reactions. Mitigation strategies include:

- Encapsulation : Use cyclodextrins or lipid nanoparticles to shield the diketone moiety.

- Antioxidant additives : Incorporate α-tocopherol (0.1–1% w/w) to quench free radicals.

- Accelerated aging tests : Expose samples to UVB/UVA (310–400 nm) and monitor degradation via HPLC-UV at 350 nm. Kinetic modeling (e.g., zero-order decay) quantifies stabilization efficacy .

How to address discrepancies in reported melting points (e.g., 75–80°C vs. 153–155°C)?

Level: Advanced

Methodological Answer:

Discrepancies often stem from polymorphic forms or impurities. Resolve by:

- DSC/TGA : Identify phase transitions and decomposition points.

- Hot-stage microscopy : Observe melting behavior under polarized light to detect polymorphism.

- Recrystallization : Test solvents (e.g., ethanol, acetonitrile) to isolate pure polymorphs. Cross-validate with XRD to correlate thermal and structural data .

What computational methods predict the coordination behavior of this compound with metal ions?

Level: Advanced

Methodological Answer:

- DFT Calculations : Optimize geometries of metal complexes (e.g., with Cu²⁺ or Fe³⁺) using B3LYP/6-31G(d). Analyze frontier orbitals to predict ligand field strength.

- Molecular Dynamics (MD) : Simulate solvation effects on binding affinity in aqueous/organic mixtures.

- CHELPG Charges : Compare charge distribution at carbonyl vs. pyridinyl N sites to prioritize metal-binding sites. Experimental validation via UV-Vis titrations (e.g., bathochromic shifts upon metal addition) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。